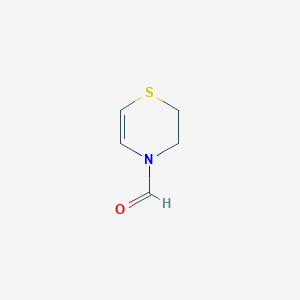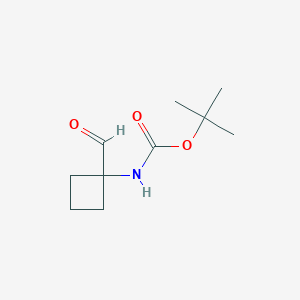
tert-Butyl (1-formylcyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to tert-Butyl (1-formylcyclobutyl)carbamate, involves the preparation from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, indicating their significance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a compound with similarities to tert-Butyl (1-formylcyclobutyl)carbamate, showcases the typical features of carbamates. The crystal structure validation of such intermediates is crucial for understanding the stereospecific synthesis processes of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions and Properties
tert-Butyl carbamates engage in a variety of chemical reactions, reflecting their versatility as intermediates. They are used in chemoselective transformations of amino protecting groups and exhibit behavior conducive to organic synthesis, such as the conversion of N-t-Boc compounds into N-Z compounds under mild conditions. This demonstrates their role in facilitating different chemical transformations and protecting group strategies (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The physical properties of tert-Butyl carbamates, including solubility, melting point, and boiling point, are pivotal for their application in synthesis processes. These properties are influenced by the structure of the carbamate and its substituents. While specific data for tert-Butyl (1-formylcyclobutyl)carbamate may not be available, analogous compounds like tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate have been synthesized and characterized, showing the importance of such analyses in organic chemistry (Zhao et al., 2017).
Chemical Properties Analysis
The chemical properties of tert-Butyl (1-formylcyclobutyl)carbamate, such as reactivity, stability, and interaction with other compounds, are essential for its utilization in synthetic pathways. The compound’s behavior in reactions, particularly those involving carbonylation or protection-deprotection strategies, underscores its utility in diverse organic synthesis contexts. For instance, the practical synthesis and resolution of enantiomers of related compounds illustrate their applicability in generating chiral ligands and peptide nucleic acids components (Xu & Appella, 2006).
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Biodegradation
Synthetic compounds like tert-Butyl derivatives are extensively studied for their environmental occurrence, human exposure, and toxicity. For example, synthetic phenolic antioxidants, which include derivatives of tert-Butyl, have been found in various environmental matrices and human tissues, indicating widespread exposure and potential health risks. These compounds are known for their ability to retard oxidative reactions and prolong product shelf life but have raised concerns due to their environmental persistence and potential toxicity, including hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Chemical Decomposition and Transformation
Research on tert-Butyl derivatives also includes studies on their decomposition, as in the case of Methyl tert-Butyl Ether (MTBE), a related compound extensively used as an oxygenate in gasoline. Studies have demonstrated the feasibility of decomposing MTBE through methods like cold plasma reactors, showcasing the potential for innovative approaches to mitigate environmental contamination by tert-Butyl derivatives (Hsieh et al., 2011).
Environmental Risk Assessment and Remediation
The environmental behavior, fate, and risk assessment of compounds like MTBE, which share functional groups with tert-Butyl (1-formylcyclobutyl)carbamate, have been extensively reviewed. These studies emphasize the need for understanding the transport, transformation, and toxicity of such chemicals in the environment to devise effective remediation strategies. For instance, MTBE has been identified as a significant groundwater contaminant due to its high solubility and low biodegradability, prompting research into its biodegradation under various conditions (Rong & Tong, 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-(1-formylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFZXPAIALRURU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438188 |
Source


|
| Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-formylcyclobutyl)carbamate | |
CAS RN |
163554-55-0 |
Source


|
| Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-formylcyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
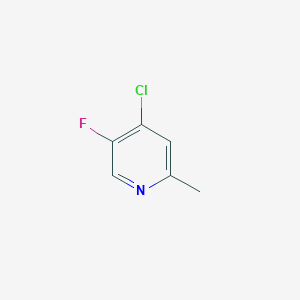
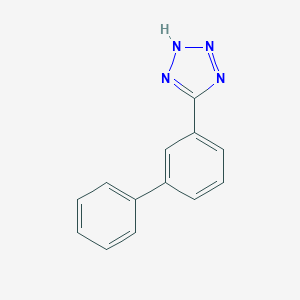

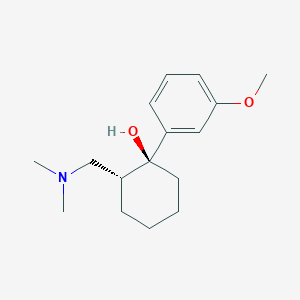

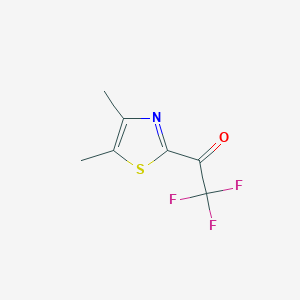
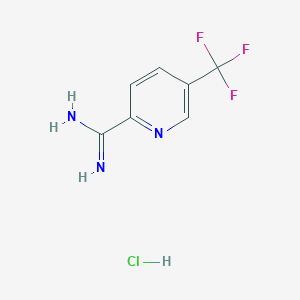
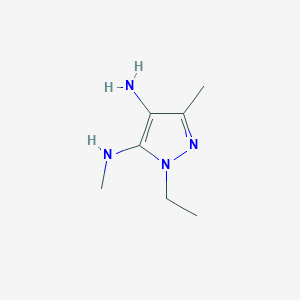
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
